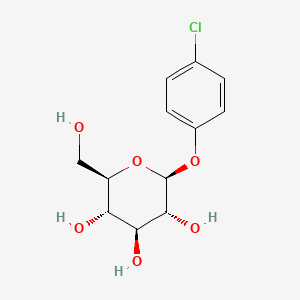

4-Chlorophenyl-beta-D-glucopyranoside

Overview

Description

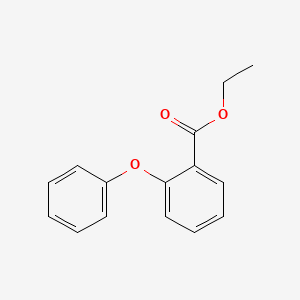

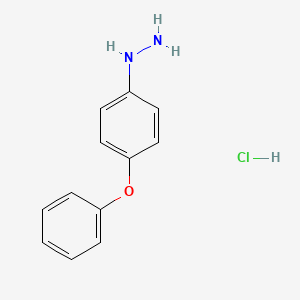

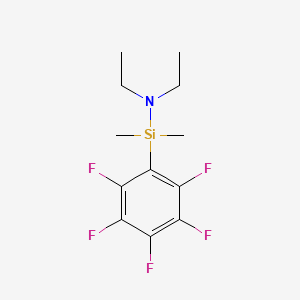

4-Chlorophenyl-beta-D-glucopyranoside is a crucial compound extensively employed in the biomedical sector. It holds immense significance in the investigation and innovation of pharmaceuticals aiming at diverse medical conditions like diabetes, cancer, and neurological maladies . It is a monosaccharide with the molecular formula C12H15ClO6 and a molecular weight of 290.7 .

Synthesis Analysis

Phenyl-beta-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of beta-D-glucopyranosides with potential application as anti-HIV agents . A study reported the synthesis of octyl-beta-D-glucopyranoside (OG) and decyl-beta-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl-beta-D-glucopyranoside can be analyzed using a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .Scientific Research Applications

Biochemical Assays

4-Chlorophenyl-beta-D-glucopyranoside: is utilized in biochemical assays as a substrate for enzymes like beta-glucosidase. The compound’s cleavage by specific enzymes releases a chlorophenyl moiety, which can be quantitatively measured . This application is crucial for understanding enzyme kinetics and for the development of enzyme-based diagnostic tests.

Conformational Studies

The compound is used in conformational studies to understand the flexibility and spatial arrangement of molecules. Researchers use techniques like vibrational optical activity to explore the conformational landscapes of monosaccharide derivatives, including 4-Chlorophenyl-beta-D-glucopyranoside . These studies are essential for drug design and understanding molecular interactions.

Mechanism of Action

Target of Action

Similar compounds like 4-nitrophenyl-beta-d-glucopyranoside have been studied

Mode of Action

Studies on similar compounds suggest that the mechanism involves the formation of the conjugate acid of the substrate for the reaction to proceed, with heterolytic cleavage of the glycosidic c–o bond .

Biochemical Pathways

It’s likely that the compound affects pathways involving glycosides, given its structural similarity to other glycosides .

Result of Action

Similar compounds have been shown to undergo hydrolysis, resulting in the formation of 1,2-anhydrosugar .

Action Environment

Studies on similar compounds suggest that factors such as ph and temperature can influence their reactivity .

Safety and Hazards

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNZLQTUEWINQW-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.